8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid
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Overview
Description
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety and a purine core, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione involves multiple steps, starting with the preparation of the benzhydrylpiperazine intermediate. This intermediate is then reacted with a purine derivative under specific conditions to form the final compound. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and allergies.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzhydrylpiperazine moiety is known to interact with histamine receptors, potentially blocking their activity and providing antiallergic effects. Additionally, the purine core may interact with adenosine receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound is an effective human carbonic anhydrase inhibitor and shares structural similarities with 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione.
1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds also contain the benzhydrylpiperazine moiety and are studied for their antiallergic activity.
Uniqueness
The uniqueness of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione lies in its combination of the benzhydrylpiperazine and purine structures, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
90749-60-3 |
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Molecular Formula |
C35H44N6O6 |
Molecular Weight |
644.8 g/mol |
IUPAC Name |
8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C31H40N6O2.C4H4O4/c1-4-36-30(38)27-29(37(31(36)39)22-23(2)3)33-26(32-27)16-11-17-34-18-20-35(21-19-34)28(24-12-7-5-8-13-24)25-14-9-6-10-15-25;5-3(6)1-2-4(7)8/h5-10,12-15,23,28H,4,11,16-22H2,1-3H3,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QRUDWKMOFSBBTP-WLHGVMLRSA-N |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)CC(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)CC(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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